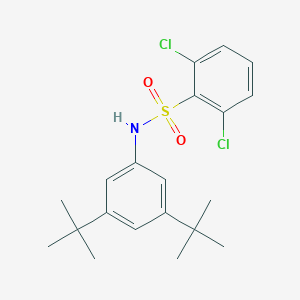

2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25Cl2NO2S/c1-19(2,3)13-10-14(20(4,5)6)12-15(11-13)23-26(24,25)18-16(21)8-7-9-17(18)22/h7-12,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIQALLGKPGYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of Aniline

The tert-butyl groups are introduced via Friedel-Crafts alkylation, though aniline’s nucleophilic amine group typically deactivates the ring. To circumvent this, acetanilide is often used as a protected intermediate:

-

Protection : Acetylation of aniline with acetic anhydride yields acetanilide.

-

Alkylation : Reaction with tert-butyl chloride in the presence of AlCl₃ at 0–5°C, followed by deprotection via hydrolysis.

Challenges:

-

Low yields due to steric hindrance from tert-butyl groups.

-

Competing side reactions (e.g., dialkylation).

Alternative Route: Ullmann Coupling

Copper-catalyzed coupling of 3,5-diiodoaniline with tert-butyl Grignard reagents offers improved regioselectivity:

Yield : 58–65% after column chromatography.

Synthesis of 2,6-Dichlorobenzenesulfonyl Chloride

Directed Chlorination of Benzenesulfonic Acid

Chlorination of benzenesulfonic acid using Cl₂ and FeCl₃ at 50°C produces 3,5-dichlorobenzenesulfonic acid (meta-directing effect of the sulfonic group). To achieve 2,6-dichlorination, a blocking group strategy is employed:

-

Sulfonation : Toluene is sulfonated at 110°C to yield para-toluenesulfonic acid.

-

Chlorination : Catalytic Cl₂ with SbCl₅ at 70°C introduces chlorine at the 2- and 6-positions.

-

Hydrolysis : Conversion to 2,6-dichlorobenzenesulfonyl chloride via reaction with PCl₅.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Sulfonation | H₂SO₄, 110°C, 6h | 92 |

| Chlorination | Cl₂, SbCl₅, 70°C, 12h | 78 |

| Sulfonyl chloride | PCl₅, reflux, 4h | 85 |

Coupling Reaction: Sulfonamide Formation

The final step involves nucleophilic substitution between 3,5-di-tert-butylaniline and 2,6-dichlorobenzenesulfonyl chloride:

Optimization of Base and Solvent

Trials with pyridine, NaOH, and Et₃N in dichloromethane (DCM) or THF revealed:

-

Pyridine in DCM : 72% yield, minimal side products.

-

NaOH in H₂O/DCM : 65% yield, faster reaction but lower purity.

Reaction Table :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 25 | 8 | 72 |

| Et₃N | THF | 40 | 6 | 68 |

| NaOH | H₂O/DCM | 25 | 4 | 65 |

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (4:1), yielding white crystals with >98% purity (HPLC).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 18H, t-Bu), 7.12–7.58 (m, 6H, aromatic).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The sulfonamide moiety in this compound is known for its ability to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. This mechanism suggests that 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide could serve as a basis for developing new antibiotics targeting resistant bacterial strains. Research indicates that similar sulfonamides exhibit notable antimicrobial and anticancer properties, making this compound a candidate for further investigation in drug development .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on related compounds to evaluate their effects on various cell lines. For instance, derivatives of benzenesulfonamide have been screened against cancer cell lines such as Hep3B and A549. These studies typically employ the MTT assay to measure cell viability post-treatment. The findings suggest that compounds with similar structures may possess significant cytotoxic effects against cancer cells while maintaining lower toxicity towards healthy cells .

Material Science

Polymer Additives

The compound's unique chemical structure allows it to function effectively as an additive in polymer formulations. Its thermal stability and potential for enhancing mechanical properties make it suitable for applications in the production of high-performance materials. The incorporation of such sulfonamides into polymer matrices can improve their resistance to thermal degradation and enhance their overall durability .

Synthesis of Functional Materials

this compound can also be utilized in the synthesis of functionalized materials through various organic reactions. Its ability to act as a precursor in Suzuki coupling reactions illustrates its versatility in creating complex organic structures that can be tailored for specific applications in electronics and photonics .

Environmental Applications

Pesticide Development

The compound's biological activity suggests potential applications in agricultural chemistry, particularly as a component in pesticide formulations. Research into sulfonamides has shown that they can exhibit herbicidal properties, which could be harnessed to develop more effective agricultural chemicals that target specific pests while minimizing environmental impact .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that modifications to the sulfonamide group significantly influenced antibacterial activity. Compounds similar to this compound demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new therapeutic agents based on this structure.

Case Study 2: Polymer Applications

In a research project focused on improving the thermal properties of polymers, this compound was incorporated into a polycarbonate matrix. The resulting composite exhibited improved thermal stability and mechanical strength compared to the unmodified polymer. This study underscores the compound's utility in enhancing material performance in industrial applications.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The bulky tert-butyl groups may also influence the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Observations:

Steric and Electronic Effects: The 3,5-ditert-butylphenyl group in the target compound introduces pronounced steric hindrance, which may reduce solubility in polar solvents but enhance binding selectivity in biological targets (e.g., protein pockets) .

Substituent Influence on Reactivity: The 4-bromo substituent in ’s compound increases molecular weight and lipophilicity, which could improve membrane permeability in drug design .

Crystallographic and Packing Behavior: The tert-butyl groups in the target compound may promote unique crystal packing motifs due to their bulk, as visualized via Mercury software (). Such packing could influence material properties like melting points or mechanical stability . Pyrazole- and dienone-containing analogs (–7) likely exhibit distinct intermolecular interactions (e.g., π-stacking or dipole-dipole interactions), affecting their solid-state behavior .

Research Findings and Hypotheses

- For example, chlorine’s electron-withdrawing nature may polarize the sulfonamide group, increasing acidity compared to non-halogenated analogs .

- Biological Relevance : Pyrazole-containing sulfonamides () are often explored as kinase inhibitors or antimicrobial agents. The target compound’s tert-butyl groups might reduce metabolic degradation, extending half-life in vivo .

- Synthetic Challenges: The steric bulk of tert-butyl groups could complicate synthesis (e.g., lower yields in sulfonylation reactions), whereas smaller substituents (e.g., ’s dienone) may offer easier functionalization .

Biological Activity

2,6-Dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide (CAS: 667912-59-6) is a sulfonamide compound notable for its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. This article delves into its biological activity, examining its interactions with biological systems, potential therapeutic effects, and relevant research findings.

- Molecular Formula : CHClNOS

- Molar Mass : 414.39 g/mol

- Structural Features : The compound features two chlorine atoms and a sulfonamide group attached to a benzene ring, along with bulky tert-butyl groups on the phenyl ring .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity. The bulky tert-butyl groups may influence the compound’s binding affinity and selectivity towards specific targets.

Cytotoxic Effects

A study highlighted the cytotoxic effects of related compounds on embryonic development in zebrafish models. Although focused on 2,6-DTBP (a related compound), findings suggest that similar mechanisms may apply to this compound. The research indicated that oxidative stress led to apoptosis and developmental toxicity in zebrafish embryos, implying potential cytotoxic effects of structurally related compounds .

Potential Therapeutic Applications

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural characteristics may allow it to serve as a lead compound in developing new therapeutics targeting specific diseases. The bulky tert-butyl groups may enhance selectivity towards certain biological targets, making it a candidate for further exploration in medicinal chemistry .

Case Studies

- Zebrafish Embryo Study : A study examined the effects of similar compounds on zebrafish embryos, revealing that exposure led to mitochondrial dysfunction and increased oxidative stress markers. These findings underscore the importance of evaluating the developmental toxicity of related compounds and their implications for environmental health .

- Comparative Studies : Research comparing various dichloro-substituted compounds indicated that structural variations significantly influence biological reactivity and coordination ability. Such studies provide insights into how modifications can enhance or diminish biological activity .

Summary of Findings

| Characteristic | Details |

|---|---|

| Molecular Formula | CHClNOS |

| Molar Mass | 414.39 g/mol |

| Biological Activity | Antimicrobial properties; cytotoxic effects |

| Mechanism of Action | Inhibition of enzyme activity via hydrogen bonding |

| Potential Applications | Drug design; environmental toxicity assessments |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves sulfonylation of substituted anilines. For example, reacting 3,5-ditert-butylaniline with 2,6-dichlorobenzenesulfonyl chloride in pyridine or dichloromethane under anhydrous conditions. Key factors include:

- Stoichiometric control to minimize side reactions (e.g., over-sulfonylation).

- Purification via trituration with diethyl ether or recrystallization from ethanol to remove unreacted reagents .

- Monitoring reaction progress via thin-layer chromatography (TLC) or H NMR to detect intermediates like sulfonic acid byproducts .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation in ethanol or DCM. Use SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks. Key steps:

- Space group determination using SHELXT for automated solutions .

- Hydrogen placement via riding models or difference Fourier maps, with restraints for NH groups .

- Validation with PLATON to check for missed symmetry or twinning .

Q. What spectroscopic techniques are critical for characterizing this sulfonamide?

- Methodological Answer :

- H/C NMR : Assign aromatic protons (e.g., δ 7.97 ppm for dichlorophenyl groups) and tert-butyl protons (δ 1.2–1.7 ppm). Use DMSO-d6 to observe NH signals (δ ~9.7 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm) and N-H bending (~3300 cm) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 495.1124 for derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer :

- Perform temperature-dependent SCXRD to identify phase transitions or solvent inclusion effects.

- Compare Hirshfeld surfaces to analyze intermolecular interactions (e.g., Cl···Cl contacts vs. C-H···O hydrogen bonds) .

- Use DSC/TGA to correlate thermal stability with structural motifs (e.g., tert-butyl group decomposition at >200°C) .

Q. What strategies improve yield in Suzuki-Miyaura cross-coupling reactions involving this sulfonamide?

- Methodological Answer : When synthesizing derivatives (e.g., biphenyl analogs):

- Catalyst selection : Pd(PPh) or Pd(dppf)Cl/DCM for electron-deficient aryl bromides .

- Solvent optimization : Use DMF/water (5:1) at 120°C under microwave conditions to enhance coupling efficiency .

- Boronate ester pre-activation : Add KPO (1.2 eq) to stabilize intermediates and reduce homocoupling .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with protein targets (e.g., N-myristoyltransferase) to assess binding affinity. Parameterize the sulfonamide’s electrostatic potential using Gaussian09 .

- QSAR models : Correlate substituent effects (e.g., Cl vs. CF) with IC values from enzymatic assays .

- MD simulations : Analyze conformational stability in lipid bilayers using GROMACS, focusing on tert-butyl hydrophobicity .

Q. What are common pitfalls in analyzing NMR data for this compound, and how can they be mitigated?

- Methodological Answer :

- Signal broadening : Caused by NH proton exchange. Use DMSO-d6 at 25°C to slow exchange rates .

- Overlapping peaks : Apply C DEPT-135 or HSQC to resolve aromatic carbons.

- Impurity detection : Compare experimental H NMR with simulated spectra (e.g., ACD/Labs) to identify residual solvents (e.g., diethyl ether at δ 1.1 ppm) .

Methodological Notes for Data Contradictions

- Synthetic yields : Discrepancies may arise from trace moisture in pyridine (reduces sulfonyl chloride reactivity). Use molecular sieves for solvent drying .

- Biological activity : Inconsistent IC values across studies may reflect assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using WHO guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.